Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its core structure includes:
- Methyl ester at position 5, influencing solubility and metabolic stability.
- Piperazinylmethyl group at position 6, modified with a pyridin-2-yl substituent, enhancing hydrogen-bonding capacity and basicity.
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-31-21(29)19-17(25-22(30)26-20(19)15-6-2-3-7-16(15)23)14-27-10-12-28(13-11-27)18-8-4-5-9-24-18/h2-9,20H,10-14H2,1H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFOLQYGVKTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252816-37-7) is a novel compound with potential therapeutic applications. This compound features a complex structure that includes a tetrahydropyrimidine core, a chlorophenyl group, and a piperazine moiety. Its biological activity is of significant interest in medicinal chemistry, particularly in the context of its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN5O3 |
| Molecular Weight | 441.9 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have demonstrated the ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The presence of the pyridine and piperazine groups suggests potential activity against various pathogens, including bacteria and fungi.
Biological Activity Studies
Recent research has focused on evaluating the biological effects of this compound through various assays. Below are some key findings:
- Antitumor Activity : In vitro studies have shown that derivatives of tetrahydropyrimidines can inhibit cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For example, similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
- Antimicrobial Activity : Compounds with similar structures have been tested against Mycobacterium tuberculosis and other pathogens. Research indicates that modifications to the piperazine ring can enhance antibacterial efficacy .
- Cytotoxicity Assessment : Cytotoxicity tests on human cell lines (e.g., HEK-293 cells) indicate that certain derivatives are non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Case Study 1: Antitumor Efficacy
A study evaluated a series of tetrahydropyrimidine derivatives, including those similar to the compound . The results showed significant inhibition of tumor growth in xenograft models, with IC50 values ranging from 0.5 to 5 µM depending on the specific structure and modifications made to the compounds .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. Compounds were screened for their minimum inhibitory concentrations (MIC), revealing promising activity with MIC values as low as 1 µM for certain derivatives .
Comparison with Similar Compounds
Substituent Variations at Position 4 and 6
Key analogs differ in substituents on the tetrahydropyrimidine core and piperazine ring:
Key Observations :
Piperazine Ring Modifications
The piperazine moiety is a critical pharmacophore. Variations include:
Physicochemical Properties
Analysis :
- The target compound’s pyridinyl group reduces logP compared to 3-chlorophenyl analogs, improving aqueous solubility.
- High polar surface area (~80 Ų) suggests moderate membrane permeability, typical for CNS-targeted compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
